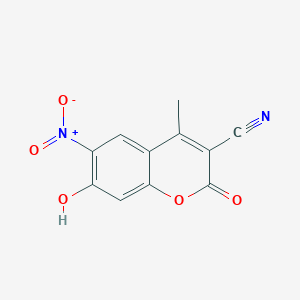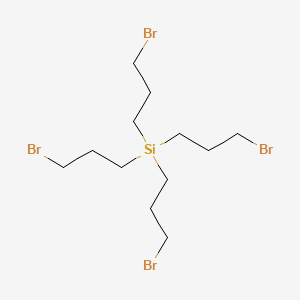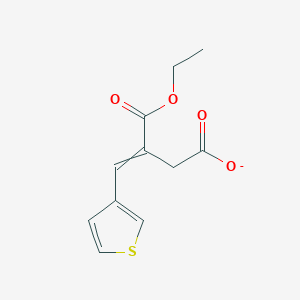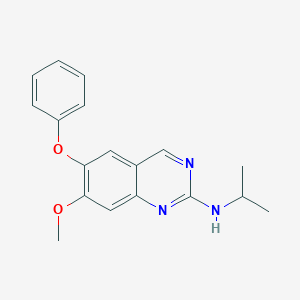![molecular formula C12H16O3 B14202455 Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 854907-84-9](/img/structure/B14202455.png)
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound known for its unique structure and properties. It is also referred to as deoxyarbutin. This compound is characterized by the presence of a phenol group substituted with a methyl group and a tetrahydropyran-2-yloxy group. It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through various chemical reactions. One common method involves the reaction of 3-methylphenol with tetrahydropyranyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methyl and tetrahydropyran-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: A variety of substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Used in the formulation of cosmetics and skincare products due to its skin-lightening properties.
Mécanisme D'action
The mechanism of action of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by downregulating the expression of B-cell lymphoma 2 (Bcl-2) and activating caspase-9, caspase-3, and poly (adenosine diphosphate-ribose) polymerase. This leads to programmed cell death and inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but lacks the methyl group.
Hydroquinone: Lacks the tetrahydropyran-2-yloxy group but has similar phenolic properties.
Arbutin: Contains a glucose moiety instead of the tetrahydropyran-2-yloxy group.
Uniqueness
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its use in cosmetic formulations highlight its versatility and potential .
Propriétés
Numéro CAS |
854907-84-9 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-methyl-4-(oxan-2-yloxy)phenol |
InChI |
InChI=1S/C12H16O3/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h5-6,8,12-13H,2-4,7H2,1H3 |
Clé InChI |
JXSDQAYYRMBHMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)



![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)




